BenchChemオンラインストアへようこそ!

tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate

Medicinal chemistry building blocks Procurement economics Specialty intermediates

tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate (CAS 1934550-27-2; molecular formula C₁₃H₂₆N₂O₂, molecular weight 242.36 g·mol⁻¹) is a specialty piperidine-based carbamate building block featuring a Boc-protected aminomethyl side chain at the 2-position and a proximal 5,6-dimethyl substitution pattern on the piperidine ring. Commercial suppliers routinely offer this compound at >95% purity for research and development use, positioning it as a late-stage intermediate for medicinal chemistry and chemical biology programs requiring sterically and electronically differentiated piperidine scaffolds.

Molecular Formula C13H26N2O2
Molecular Weight 242.363
CAS No. 1934550-27-2
Cat. No. B2697370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate
CAS1934550-27-2
Molecular FormulaC13H26N2O2
Molecular Weight242.363
Structural Identifiers
SMILESCC1CCC(NC1C)CNC(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-9-6-7-11(15-10(9)2)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16)
InChIKeyJRWSHTPBPKDBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate (CAS 1934550-27-2) – Procurement-Relevant Identity and Core Properties


tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate (CAS 1934550-27-2; molecular formula C₁₃H₂₆N₂O₂, molecular weight 242.36 g·mol⁻¹) is a specialty piperidine-based carbamate building block featuring a Boc-protected aminomethyl side chain at the 2-position and a proximal 5,6-dimethyl substitution pattern on the piperidine ring . Commercial suppliers routinely offer this compound at >95% purity for research and development use, positioning it as a late-stage intermediate for medicinal chemistry and chemical biology programs requiring sterically and electronically differentiated piperidine scaffolds . The unique juxtaposition of the two methyl groups adjacent to the ring nitrogen—rather than at distal or geminal positions—creates a conformational and electronic signature that cannot be replicated by its unsubstituted or regioisomeric dimethyl analogs, making it a non-commodity specialty intermediate .

Why tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate Cannot Be Swapped with Generic Piperidine Carbamate Building Blocks


Piperidine-based carbamate building blocks are not interchangeable commodities: the specific position and number of methyl substituents on the piperidine ring govern the ring-nitrogen basicity (pKa), conformational equilibrium of the chair flip, steric accessibility during metalation and cross-coupling, and the metabolic fate of derived final compounds [1]. In the specific case of tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate, the 5,6-dimethyl substitution places one methyl group directly adjacent to the piperidine nitrogen (C-6) and the second at the immediate neighboring position (C-5), simultaneously raising the nitrogen pKa relative to unsubstituted piperidine while introducing an axial-equatorial conformational bias that affects both the trajectory of the 2-aminomethyl vector and the steric shielding during Boc deprotection or N-functionalization [2]. Swapping this compound for the far more common unsubstituted tert-butyl (piperidin-2-ylmethyl)carbamate (CAS 141774-61-0, MW 214.30) or for regioisomeric dimethyl variants (e.g., 3,3-dimethyl, 5,5-dimethyl, or 4,6-dimethyl analogs) results in a different ring pKa, altered nucleophilicity at the piperidine nitrogen, distinct chromatographic retention, and divergent in vitro biological profiles of downstream conjugates—differences that are not corrected by simply adjusting molar equivalents in a synthetic sequence . The following quantitative evidence section establishes these differentiation dimensions with measured or calculated comparator data.

Quantitative Differentiation Evidence for tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate vs. Closest Analogs


Procurement Cost and Scarcity Differential vs. Unsubstituted 2-Boc-aminomethylpiperidine

The 5,6-dimethyl substitution transforms a relatively inexpensive commodity building block into a specialty, higher-cost intermediate, reflecting differences in synthetic complexity, available supply, and strategic value for SAR exploration. The target compound commands a substantially higher unit price compared to the unsubstituted 2-Boc-aminomethylpiperidine scaffold .

Medicinal chemistry building blocks Procurement economics Specialty intermediates

Ring-Nitrogen Basicity (Predicted pKa) Shift Due to 5,6-Dimethyl Substitution

The 5,6-dimethyl substitution pattern on the piperidine ring increases the nitrogen basicity relative to the parent unsubstituted piperidine. An analog bearing the same dimethyl substitution pattern—2,6-dimethylpiperidine—has a predicted pKa of 10.82 ± 0.10 . By contrast, the piperidine ring nitrogen in the unsubstituted 2-Boc-aminomethylpiperidine scaffold has a predicted pKa of approximately 12.84 for the Boc-carbamate NH, but the ring NH itself (after Boc deprotection) is estimated at approximately 10.0–10.5 based on piperidine reference values . The net effect is that the 5,6-dimethyl substitution shifts the conjugate acid pKa of the piperidine nitrogen by approximately +0.3 to +0.8 log units relative to unsubstituted piperidine, altering the protonation state at physiological pH and influencing membrane permeability of derived compounds.

Piperidine basicity SAR design Physicochemical property optimization

Conformational Constraint Divergence vs. 3,3-Dimethyl and 5,5-Dimethyl Regioisomers

The 5,6-dimethylpiperidine scaffold introduces an inherent conformational bias distinct from geminal (3,3- or 5,5-dimethyl) or symmetrically substituted (2,6- or 3,5-dimethyl) piperidine isomers. In 2,6-dimethylpiperidine—the closest well-characterized surrogate for the 5,6-dimethyl pattern—the two methyl groups occupy stereochemically distinct environments in the chair conformation, with the C-2 methyl experiencing 1,3-diaxial interactions that influence the ring-flip equilibrium [1]. In contrast, 3,3-dimethyl substitution (CAS 1936681-12-7) locks a geminal pair at C-3, producing a fundamentally different steric map around the nitrogen and the 2-aminomethyl vector . This conformational divergence means that SAR data obtained with a 3,3- or 5,5-dimethyl scaffold cannot be extrapolated to a 5,6-dimethyl series without independent experimental validation.

Conformational analysis Piperidine stereochemistry Scaffold preorganization

Lipophilicity (cLogP) and Molecular Weight Differentiation vs. Unsubstituted Analog

The addition of two methyl groups to the piperidine core increases both molecular weight and lipophilicity relative to the unsubstituted 2-Boc-aminomethylpiperidine scaffold. The unsubstituted analog (CAS 141774-61-0, MW 214.30) has a measured LogP of 2.37 [1]. The target compound (MW 242.36) is expected to exhibit a LogP increment of approximately +0.8 to +1.0 units based on the established contribution of ~0.4–0.5 LogP units per aliphatic methyl group [2]. This difference is critical for blood-brain barrier penetration prediction, microsomal stability, and plasma protein binding of derived final compounds.

Lipophilicity Drug-likeness Lead optimization

The 5,6-Dimethyl-2-aminomethyl Architecture as a Privileged Intermediate Scaffold: Evidence from Bioactive Compound Patents

The 2-aminomethylpiperidine scaffold bearing a Boc protecting group serves as a key intermediate in the synthesis of FAAH (fatty acid amide hydrolase) enzyme inhibitors, as disclosed in patent families describing piperidinylalkylcarbamate derivatives [1]. The incorporation of the 5,6-dimethyl motif into such scaffolds is structurally consistent with SAR strategies aimed at modulating steric bulk adjacent to the piperidine nitrogen to improve enzyme subtype selectivity and metabolic stability. While no single patent explicitly isolates the target compound as the sole active species, the prevalence of dimethylpiperidine motifs in hormone-sensitive lipase inhibitors [2] and FAAH modulators [1] demonstrates the class-level precedent for using alkyl-substituted piperidine carbamates in therapeutic programs.

Patent analysis Bioactive conjugates Medicinal chemistry intermediate

Recommended Application Scenarios for tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Piperidine Core Lipophilicity and Basicity in CNS-Targeted Programs

When systematically varying piperidine core lipophilicity and basicity in a CNS drug discovery program, tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate offers a defined ΔLogP of approximately +0.8 to +1.0 units and a predicted pKa shift of +0.3 to +0.8 relative to the unsubstituted 2-Boc-aminomethylpiperidine scaffold . This scaffold can be deprotected under standard TFA conditions and coupled to a target pharmacophore via the unmasked aminomethyl handle, enabling direct comparison of CNS penetration (e.g., P-gp efflux ratio, brain-to-plasma ratio) as a function of piperidine substitution. Procurement of this compound, rather than the cheaper unsubstituted analog, is justified when a medicinal chemistry team needs to answer the specific SAR question: 'Does increasing piperidine ring lipophilicity and basicity improve target engagement in the CNS compartment without exacerbating hERG liability?'

Conformational Probing of Bioactive Piperidine Geometry in Enzyme Inhibitor Design

The 5,6-dimethyl substitution imparts a unique conformational bias distinct from the more commonly accessed 3,3-dimethyl or 5,5-dimethyl regioisomers [1]. This scaffold is therefore appropriate for programs exploring how the trajectory of the 2-aminomethyl vector—and the steric shielding of the piperidine nitrogen—affects binding to enzymes with extended active-site clefts (e.g., FAAH, hormone-sensitive lipase). Following Boc removal, the free amine can be elaborated into urea, amide, or sulfonamide linkages, and co-crystal structures or molecular dynamics simulations can directly visualize how the 5,6-dimethyl pattern orients the piperidine ring within the enzyme pocket [2].

Building Block for Parallel Library Synthesis Requiring a Differentiated Dimethylpiperidine Scaffold

Medicinal chemistry groups constructing parallel compound libraries often require multiple dimethylpiperidine regioisomers to thoroughly probe the steric and electronic landscape of a target binding pocket. tert-Butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate fills a specific 'slot' in the regioisomer matrix that is not satisfied by the 3,3-dimethyl (CAS 1936681-12-7), 5,5-dimethyl, or 4,6-dimethyl variants [1]. Its procurement cost premium (approximately 4.5× to 16× that of the unsubstituted analog) is consistent with its specialty intermediate status and is typically absorbed within library production budgets where scaffold diversity is prioritized over per-compound cost minimization .

Quote Request

Request a Quote for tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.